1-(4-Methoxyphenyl)-2-methylpropan-1-ol chemical properties
1-(4-Methoxyphenyl)-2-methylpropan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data to facilitate its application as a versatile chemical intermediate. The guide includes detailed experimental protocols, data interpretation, and safety guidelines, grounded in authoritative sources to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a secondary alcohol characterized by a methoxy-substituted phenyl group and an isopropyl group attached to the carbinol carbon. This structure imparts specific reactivity and physical properties that are foundational to its utility in organic synthesis.
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IUPAC Name : 1-(4-methoxyphenyl)-2-methylpropan-1-ol[1]
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Synonyms : 1-(p-methoxyphenyl)-2-methylpropan-1-ol, Benzenemethanol, 4-methoxy-alpha-(1-methylethyl)-[1][2]
The molecular architecture, featuring both a hydrophilic alcohol group and a lipophilic methoxyphenyl group, dictates its solubility and chromatographic behavior.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions, for purification, and for ensuring appropriate storage. The properties of 1-(4-methoxyphenyl)-2-methylpropan-1-ol are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 180.24 g/mol | [1][3] |
| Boiling Point | 150 °C (at 14 Torr) | [4][5] |
| Density | 1.0453 g/cm³ (at 0 °C) | [4][5] |
| pKa | 14.36 ± 0.20 (Predicted) | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 2.1 | [1][6] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of 1-(4-methoxyphenyl)-2-methylpropan-1-ol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework. Public databases confirm the availability of ¹³C NMR, IR, and GC-MS spectra for this compound.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework. While specific spectral data requires access to proprietary databases, the expected chemical shifts and multiplicities can be predicted based on the known structure.[8][9]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carbinol proton, the isopropyl methine proton, and the two diastereotopic methyl groups of the isopropyl moiety. The hydroxyl proton will appear as a broad singlet whose position is dependent on concentration and solvent.
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¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons (with the methoxy-substituted carbon being the most deshielded), the carbinol carbon, the methoxy carbon, and the carbons of the isopropyl group.[1][7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. The key diagnostic peaks for this molecule include:
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A broad O-H stretch for the alcohol group, typically in the region of 3200-3600 cm⁻¹.
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C-H stretches for the aromatic and aliphatic portions of the molecule around 2850-3000 cm⁻¹.
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Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
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A strong C-O stretch for the alcohol and ether linkages, typically found between 1050-1250 cm⁻¹.[1][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure.
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Molecular Ion Peak (M⁺) : Expected at m/z = 180.1150, corresponding to the molecular formula C₁₁H₁₆O₂.[1]
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Key Fragments : Common fragmentation pathways would include the loss of water (M-18), loss of the isopropyl group (M-43), and cleavage to form the stable 4-methoxybenzyl cation.
Synthesis and Reactivity
Synthesis via Grignard Reaction
A prevalent and efficient method for synthesizing 1-(4-methoxyphenyl)-2-methylpropan-1-ol is the Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent to p-anisaldehyde.[3][5]
This protocol is adapted from established procedures.[3][5]
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Reagent Preparation : Prepare a 2M solution of isopropylmagnesium chloride in a suitable ether solvent (e.g., THF or Toluene).
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Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1.5 mL of p-anisaldehyde in 10 mL of dry toluene. Cool the solution to approximately 8 °C using an ice bath.
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Grignard Addition : Slowly add 7.4 mL of the 2M isopropylmagnesium chloride solution dropwise to the aldehyde solution. Maintain the temperature below 15 °C during the addition.
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Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour to ensure completion.
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Workup : Quench the reaction by carefully adding a half-saturated aqueous solution of ammonium chloride. Separate the organic and aqueous layers.
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Extraction & Purification : Extract the aqueous layer with toluene. Combine all organic phases, wash with a half-saturated ammonium chloride solution, and then dry over anhydrous magnesium sulfate.
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Isolation : Remove the solvent under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 95%.[3][5] The product can be used for subsequent reactions without further purification or purified via column chromatography if necessary.[3][5]
Chemical Reactivity
As a secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol is expected to undergo reactions typical of this functional group:
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Oxidation : Oxidation with mild reagents (like PCC) would yield the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[10] Stronger oxidizing agents could potentially cleave the C-C bond.
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Esterification : Reaction with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) will produce the corresponding ester.
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Dehydration : Acid-catalyzed dehydration would lead to the formation of an alkene, likely 1-(4-methoxyphenyl)-2-methylprop-1-ene, following Zaitsev's rule.
Analytical Characterization Workflow
A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following guidelines are derived from the Material Safety Data Sheet (MSDS).[2]
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Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, protective clothing, and eye/face protection.[2][11]
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Handling : Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[2]
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Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.[2]
First Aid Measures[2]
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Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.
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Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
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Eye Contact : Rinse cautiously with pure water for at least 15 minutes.
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Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Potential Applications
While specific large-scale applications are not extensively documented in publicly available literature, 1-(4-methoxyphenyl)-2-methylpropan-1-ol serves as a valuable intermediate in organic synthesis. Its structure is found within larger molecules investigated in medicinal chemistry and materials science, as suggested by its presence in various patents.[1] The functional groups allow for a variety of subsequent chemical transformations, making it a useful building block for creating more complex molecular architectures.
References
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2023). 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chegg. (2019). 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
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Chegg. (2021). Draw the structures of 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
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Chegg. (2019). Grignard Post Lab Questions. Retrieved from [Link]
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